6-Amino-2-metil-quinolin-4-ol

Descripción general

Descripción

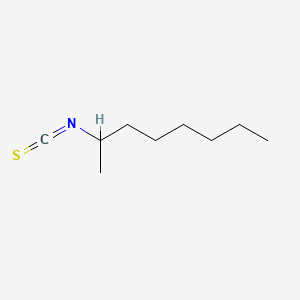

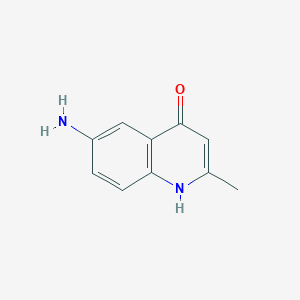

6-Amino-2-methyl-quinolin-4-ol (AMQ) is an important synthetic intermediate and building block for the synthesis of a variety of bioactive compounds. AMQ is a colorless to yellowish crystalline solid with a molecular weight of 260.29 g/mol and a melting point of 176-178°C. It is soluble in water, alcohol, and ether, and insoluble in benzene and other organic solvents. The chemical structure of AMQ consists of a quinoline nucleus and an amino group attached to the 4-position of the quinoline ring. Due to its unique structure, AMQ has been widely studied for its various applications in the field of organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de quinolina basados en 6-Amino-2-metil-quinolin-4-ol han mostrado una pronunciada actividad antioxidante . La velocidad de la reacción entre los radicales OH y estos derivados de quinolina se determinó mediante un método fotométrico y los resultados se compararon con los del conocido antioxidante vitamina C .

Sondas de fluorescencia

Los derivados de quinolina, incluidos los basados en this compound, tienen aplicaciones potenciales como sondas de fluorescencia . Los valores de los rendimientos cuánticos se determinaron y los resultados se explicaron en términos de las características estructurales de los compuestos .

Actividad farmacológica

Los estudios de los derivados de quinolina han demostrado su actividad farmacológica. Tienen propiedades antimicrobianas, antiinflamatorias, anticancerígenas y anticonvulsivas .

Ciencia de los materiales multipropósito

La quinolina y sus derivados juegan un papel importante en la farmacéutica y la ciencia moderna de los materiales multipropósito .

Síntesis de productos naturales y diseño de fármacos

Los derivados de quinolina adquieren importancia en la síntesis de productos naturales y el diseño de fármacos .

Investigación de fármacos antimaláricos

Los derivados de quinolina se han utilizado en la investigación y el desarrollo de fármacos antimaláricos .

Direcciones Futuras

Quinoline is a vital scaffold for leads in drug discovery . It has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that the research and development of quinoline and its derivatives will continue to be a hot topic in the future .

Mecanismo De Acción

- Quinoline compounds often interact with various cellular proteins, enzymes, or receptors. Their roles can vary widely, including anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .

- Quinoline derivatives have been associated with modulating oxidative stress, inflammation, and cell signaling pathways .

- Cellular effects depend on the specific targets affected. For example:

Target of Action

Biochemical Pathways

Result of Action

Its potential applications and therapeutic benefits await exploration in future studies . 🌟

Análisis Bioquímico

Biochemical Properties

6-Amino-2-methyl-quinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 6-Amino-2-methyl-quinolin-4-ol can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

6-Amino-2-methyl-quinolin-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 6-Amino-2-methyl-quinolin-4-ol can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of 6-Amino-2-methyl-quinolin-4-ol involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as DNA, proteins, and enzymes. For instance, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to changes in gene expression . Additionally, 6-Amino-2-methyl-quinolin-4-ol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-2-methyl-quinolin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-2-methyl-quinolin-4-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Amino-2-methyl-quinolin-4-ol has been associated with sustained changes in cellular metabolism and function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of 6-Amino-2-methyl-quinolin-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can exert therapeutic benefits, such as anti-inflammatory and anticancer activities . At high doses, 6-Amino-2-methyl-quinolin-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become more pronounced .

Metabolic Pathways

6-Amino-2-methyl-quinolin-4-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 6-Amino-2-methyl-quinolin-4-ol can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 6-Amino-2-methyl-quinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 6-Amino-2-methyl-quinolin-4-ol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-Amino-2-methyl-quinolin-4-ol is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Amino-2-methyl-quinolin-4-ol has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Propiedades

IUPAC Name |

6-amino-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLEJRCXLMFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308741 | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1131-34-6 | |

| Record name | 6-Amino-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-methyl-quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 6-Amino-2-methylquinolin-4-ol in chemical synthesis?

A: 6-Amino-2-methylquinolin-4-ol serves as a versatile starting material for creating diverse chemical compounds. The research paper highlights its use in synthesizing Schiff bases, isoindolyl-substituted quinolines, and thiazolyl-substituted quinolines []. This is significant because these classes of compounds often exhibit interesting biological activities and find applications in medicinal chemistry and drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)